2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol dihydrochloride
Overview
Description
2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol dihydrochloride is a chemical compound with the CAS Number: 1049750-09-5 . It has a molecular weight of 257.2 and its IUPAC name is 2-[1-(Cyclopropylmethyl)-2-piperazinyl]ethanol dihydrochloride . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H20N2O.2ClH/c13-6-3-10-7-11-4-5-12(10)8-9-1-2-9;;/h9-11,13H,1-8H2;2*1H . This indicates that the compound has a cyclopropylmethyl group attached to a piperazine ring, and an ethanol group attached to the piperazine ring.Physical And Chemical Properties Analysis
The compound is solid in physical form . It has a molecular weight of 257.2 . The compound is stored at room temperature .Scientific Research Applications
Medicinal Chemistry and Drug Development
The piperazine moiety in this compound has been widely employed in pharmaceuticals. Notable drugs containing piperazine derivatives include trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Researchers explore the potential of 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol dihydrochloride as a scaffold for novel drug design. Its structural features may contribute to improved pharmacokinetics, receptor binding, and therapeutic efficacy.
Environmental Chemistry and Toxicology
Assessing the compound’s fate in the environment and its potential toxicity is crucial. Researchers study its degradation pathways, bioaccumulation potential, and impact on aquatic ecosystems. Understanding its behavior informs risk assessments and environmental regulations.
Safety and Hazards
properties
IUPAC Name |
2-[1-(cyclopropylmethyl)piperazin-2-yl]ethanol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.2ClH/c13-6-3-10-7-11-4-5-12(10)8-9-1-2-9;;/h9-11,13H,1-8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDBEILOCZVMMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCNCC2CCO.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30586387 | |
Record name | 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethan-1-ol--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30586387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol dihydrochloride | |
CAS RN |
1049750-09-5 | |
Record name | 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethan-1-ol--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30586387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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